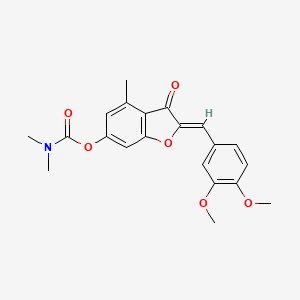

(Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The molecule is a benzofuran derivative with a carbamate group. Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring. Carbamates are organic compounds derived from carbamic acid and are often used in pesticides and pharmaceuticals .

Molecular Structure Analysis

The molecule contains a benzofuran core, which is a fused ring structure that includes a benzene ring and a furan ring. It also has a carbamate group attached to the benzofuran core .Chemical Reactions Analysis

Benzofurans can undergo electrophilic substitution reactions similar to other aromatic compounds. The carbamate group might make the molecule more reactive towards nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Generally, benzofurans are stable compounds. The presence of the carbamate group might increase the polarity of the molecule .Applications De Recherche Scientifique

Synthesis of 2,3-Dihydrobenzo[1,4]dioxine Derivatives

This compound is related to the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, achieved through tandem oxidative aminocarbonylation-cyclization reactions. These reactions are catalyzed by palladium in the presence of an iodide promoter, demonstrating the compound's relevance in synthetic organic chemistry for the preparation of cyclic compounds with potential biological activities (Gabriele et al., 2006).

Agricultural Applications

Similar structures are investigated for their agricultural applications, particularly as carrier systems for fungicides like carbendazim and tebuconazole. These systems aim to improve the efficiency of fungicides through controlled release, reducing environmental and human toxicity (Campos et al., 2015).

Photocatalytic Degradation Studies

The photocatalytic degradation of carbofuran, a compound with a similar benzofuran core, using semiconductor oxides, showcases potential environmental applications. This research highlights the use of photocatalysis to degrade persistent organic pollutants in water, indicating the compound's relevance in environmental chemistry and pollution control (Mahalakshmi et al., 2007).

Photodynamic Therapy for Cancer Treatment

Compounds with a similar structure have been synthesized and characterized for their potential applications in photodynamic therapy (PDT) against cancer. The research focuses on the synthesis of zinc phthalocyanines substituted with novel functional groups, demonstrating high singlet oxygen quantum yield, a crucial parameter for effective PDT agents (Pişkin et al., 2020).

Controlled Topical Drug Delivery Systems

Studies on metal-organic frameworks (MOFs) for the controlled release of bioactive molecules illustrate the potential of compounds with similar functionalities in drug delivery applications. These systems aim to improve the efficacy and reduce the side effects of drugs by ensuring controlled release at the target site (Noorian et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-4-methyl-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-12-8-14(27-21(24)22(2)3)11-17-19(12)20(23)18(28-17)10-13-6-7-15(25-4)16(9-13)26-5/h6-11H,1-5H3/b18-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFGHELSPKZYQU-ZDLGFXPLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2)OC(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2)OC(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Chloroprop-2-en-1-yl)(cyano)amino]-2-fluorobenzonitrile](/img/structure/B2773504.png)

![6-ethyl 3-methyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2773510.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2773514.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2773516.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2773519.png)

![7-(oxiran-2-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2773522.png)

![Methyl 2-amino-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2773524.png)